2-(p-Tolylethynyl)aniline
Overview
Description
2-(p-Tolylethynyl)aniline is an organic compound with the molecular formula C15H13N. It is a derivative of aniline, where the hydrogen atom at the ortho position is replaced by a p-tolylethynyl group. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Tolylethynyl)aniline typically involves the Sonogashira cross-coupling reaction. This reaction is carried out between 2-iodoaniline and p-tolylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is performed in a solvent such as dimethylformamide (DMF) with triethylamine (Et3N) as a base .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the Sonogashira cross-coupling reaction remains a cornerstone for large-scale synthesis due to its efficiency and high yield. The reaction conditions can be optimized for industrial applications by adjusting parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: 2-(p-Tolylethynyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(p-Tolylethynyl)aniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing heterocyclic compounds and other complex organic molecules.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as an anticancer and anti-neurodegenerative agent.
Industry: It is utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 2-(p-Tolylethynyl)aniline exerts its effects involves interactions with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the nature of the derivatives formed from this compound.
Comparison with Similar Compounds
- 2-(Phenylethynyl)aniline
- 2-(Methylethynyl)aniline
- 2-(Ethylethynyl)aniline
Comparison: 2-(p-Tolylethynyl)aniline is unique due to the presence of the p-tolyl group, which imparts distinct electronic and steric properties. This makes it more suitable for certain applications, such as the synthesis of specific heterocyclic compounds and advanced materials, compared to its analogs .
Properties
IUPAC Name |
2-[2-(4-methylphenyl)ethynyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-12-6-8-13(9-7-12)10-11-14-4-2-3-5-15(14)16/h2-9H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZWJMXJVGEQGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559121 | |
Record name | 2-[(4-Methylphenyl)ethynyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124643-45-4 | |
Record name | 2-[(4-Methylphenyl)ethynyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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